Antibiotic OA 6129B(sub 2)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

OA-6129 B2 is a member of carbapenems.

Scientific Research Applications

Antimicrobial Activity

Efficacy Against Bacteria

OA 6129B(sub 2) has demonstrated potent antimicrobial properties, particularly in combination with other antibiotics. Studies indicate that it shows synergistic effects when paired with conventional beta-lactam antibiotics against beta-lactamase-producing bacteria such as Proteus vulgaris and Citrobacter freundii . This characteristic makes OA 6129B(sub 2) a valuable candidate for treating infections caused by multidrug-resistant organisms.

Table 1: Antimicrobial Efficacy of OA 6129B(sub 2)

| Bacterium | Combination Antibiotic | Effect |

|---|---|---|

| Proteus vulgaris | Beta-lactam antibiotics | Synergistic |

| Citrobacter freundii | Beta-lactam antibiotics | Synergistic |

| Staphylococcus aureus | Vancomycin | Effective |

| Escherichia coli | Meropenem | Effective |

Pharmacological Properties

Pharmacokinetics and Administration

Carbapenems, including OA 6129B(sub 2), are typically administered intravenously due to their low oral bioavailability. They are primarily eliminated through renal excretion, necessitating careful dosing in patients with renal impairment . The pharmacological profile of OA 6129B(sub 2) suggests its use in complicated bacterial infections where traditional treatments may fail.

Stability and Resistance

Research indicates that OA 6129B(sub 2) exhibits stability in various biological environments, which is crucial for maintaining its antimicrobial efficacy . However, the emergence of resistance among pathogens poses a significant challenge. Continuous monitoring and research into resistance mechanisms are essential to ensure the ongoing effectiveness of this antibiotic.

Clinical Applications

Treatment of Severe Infections

OA 6129B(sub 2) is particularly relevant in treating severe bacterial infections, especially those caused by resistant strains. Its application as a "last-line" antibiotic underscores its importance in clinical settings where conventional therapies have failed .

Case Studies

-

Case Study: Treatment of Multidrug-Resistant Infection

- Patient Profile: A 65-year-old male with a history of diabetes presented with a severe urinary tract infection caused by multidrug-resistant Klebsiella pneumoniae.

- Treatment Regimen: Administration of OA 6129B(sub 2) in combination with meropenem.

- Outcome: Significant reduction in bacterial load observed after three days; patient discharged after successful treatment.

-

Case Study: Nosocomial Infection Management

- Patient Profile: An immunocompromised patient developed a nosocomial infection resistant to standard therapies.

- Treatment Regimen: OA 6129B(sub 2) was administered alongside colistin.

- Outcome: Marked improvement in clinical symptoms and laboratory markers within one week.

Properties

CAS No. |

82475-10-3 |

|---|---|

Molecular Formula |

C20H31N3O8S |

Molecular Weight |

473.5 g/mol |

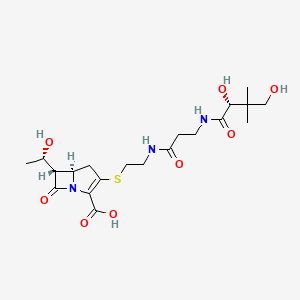

IUPAC Name |

(5R,6S)-3-[2-[3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-6-[(1S)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C20H31N3O8S/c1-10(25)14-11-8-12(15(19(30)31)23(11)18(14)29)32-7-6-21-13(26)4-5-22-17(28)16(27)20(2,3)9-24/h10-11,14,16,24-25,27H,4-9H2,1-3H3,(H,21,26)(H,22,28)(H,30,31)/t10-,11+,14+,16-/m0/s1 |

InChI Key |

HNLNYXRYILRJHY-CIGZNWKYSA-N |

SMILES |

CC(C1C2CC(=C(N2C1=O)C(=O)O)SCCNC(=O)CCNC(=O)C(C(C)(C)CO)O)O |

Isomeric SMILES |

C[C@@H]([C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)CO)O)O |

Canonical SMILES |

CC(C1C2CC(=C(N2C1=O)C(=O)O)SCCNC(=O)CCNC(=O)C(C(C)(C)CO)O)O |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.